molecular formula C6H16ClNO2S B1429946 Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride CAS No. 1423029-54-2

Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride

Cat. No.: B1429946
CAS No.: 1423029-54-2
M. Wt: 201.72 g/mol
InChI Key: ZDENDFKNJRJTBU-UHFFFAOYSA-N
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Description

Historical Context and Development in Chemical Research

The development of methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride emerges from a rich historical foundation established by sulfonamide chemistry that began in the early twentieth century. Sulfonamide drugs were the first broadly effective antibacterials to be used systemically, paving the way for the antibiotic revolution in medicine. The original sulfonamide, trade-named Prontosil, marked the beginning of systematic antimicrobial drug development and established sulfonamides as a cornerstone of pharmaceutical chemistry. However, the evolution toward aliphatic sulfonamides represents a more recent development in this chemical lineage, driven by the need to overcome limitations associated with traditional aromatic frameworks.

The historical trajectory of sulfonamide research reveals a significant shift in scientific perspective regarding aliphatic variants. For an extended period, aliphatic sulfonamides were considered inactive as carbonic anhydrase inhibitors, primarily due to the higher pKa values of their sulfonamide -NH2 groups compared to aromatic and heterocyclic sulfonamides. This prevailing view underwent substantial revision when various aliphatic sulfonamides demonstrated potent inhibitory activity against several carbonic anhydrase isoforms involved in pathological states. The recognition of aliphatic sulfonamides as viable therapeutic agents represents a paradigmatic shift that has opened new avenues for drug development.

Research into compounds like this compound reflects this evolved understanding of structure-activity relationships within sulfonamide chemistry. The compound's development can be contextualized within broader efforts to create inhibitors with improved selectivity and inhibition profiles compared to classical aromatic and heterocyclic sulfonamides. This historical progression demonstrates how fundamental assumptions in medicinal chemistry can be challenged and revised through systematic investigation of previously overlooked structural classes.

Significance in Organic and Medicinal Chemistry

This compound occupies a significant position within organic and medicinal chemistry due to its representation of aliphatic sulfonamide architecture combined with specific molecular features that distinguish it from conventional therapeutic agents. The compound's structure incorporates both a sulfonyl group and an amine group, creating a molecular framework capable of diverse chemical interactions and biological activities. This dual functionality positions the compound within the broader context of sulfonamide research, where the rigidity of the functional group typically results in crystalline compounds, facilitating identification and characterization through melting point determination.

The medicinal chemistry significance of this compound extends to its potential role in addressing selectivity challenges that have historically limited sulfonamide drug applications. Traditional sulfonamide compounds often lack selectivity for specific carbonic anhydrase isoforms, significantly restricting their clinical utility in treating carbonic anhydrase-related pathologies. Aliphatic sulfonamides, including this compound, offer potential solutions to these selectivity limitations through their distinct structural characteristics and binding properties.

The compound's relevance in organic chemistry stems from its synthetic accessibility and reactivity profile. Sulfonamides can be prepared through various laboratory methods, with the classical approach involving the reaction of sulfonyl chlorides with amines. The specific structural features of this compound, including its aliphatic chain and isopropyl sulfonyl group, provide opportunities for further chemical modifications and derivatization. This synthetic versatility contributes to the compound's value as both a research tool and potential therapeutic agent.

Property Value Source
Molecular Formula C6H15NO2S·ClH CAS Common Chemistry
Molecular Mass 201.72 g/mol CAS Common Chemistry
CAS Registry Number 1423029-54-2 CAS Common Chemistry
Chemical Class Aliphatic Sulfonamide Literature Analysis

Classification within Sulfonamide Compounds

This compound belongs to the aliphatic sulfonamide class, a category that has emerged as increasingly important in contemporary pharmaceutical research despite historical undervaluation. The compound's classification within sulfonamide chemistry is defined by its structural characteristics, which include the fundamental sulfonamide functional group R-S(=O)2-NR2 combined with aliphatic rather than aromatic substituents. This classification distinguishes it from the more extensively studied aromatic and heterocyclic sulfonamides that have dominated medicinal chemistry applications.

The sulfonamide functional group consists of a sulfonyl group (O=S=O) connected to an amine group, creating a relatively unreactive but structurally significant molecular framework. Within this broader classification, aliphatic sulfonamides represent a subset characterized by the absence of aromatic ring systems directly attached to the sulfonamide moiety. This structural distinction has important implications for the compound's chemical and biological properties, including its pKa values, solubility characteristics, and binding affinity profiles.

The classification of this compound as an aliphatic sulfonamide places it within a group of compounds that have demonstrated potent inhibitory activity against various carbonic anhydrase isoforms. This classification has gained particular significance following research demonstrating that aliphatic sulfonamides incorporating specific structural modifications, such as phenyl, coumarin, or steroidal rings, can exhibit potent inhibition with nanomolar-range Ki values. The compound's specific structural features, including its ethylamine backbone and isopropyl sulfonyl group, position it within this emerging class of therapeutically relevant molecules.

The taxonomic position of this compound within sulfonamide chemistry also reflects broader trends in drug development toward exploring structural diversity beyond traditional pharmacophores. Aliphatic sulfonamides challenge conventional wisdom regarding the necessity of aromatic systems for biological activity, demonstrating that carefully designed aliphatic frameworks can achieve therapeutic efficacy while potentially offering improved selectivity profiles. This classification therefore represents not merely a structural categorization but a recognition of evolving paradigms in medicinal chemistry that embrace structural diversity as a pathway to enhanced therapeutic outcomes.

Properties

IUPAC Name

N-methyl-2-propan-2-ylsulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S.ClH/c1-6(2)10(8,9)5-4-7-3;/h6-7H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENDFKNJRJTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-54-2
Record name Ethanamine, N-methyl-2-[(1-methylethyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride involves several steps, typically starting with the preparation of the sulfonyl precursor. One common method involves the reaction of propane-2-sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or thiols using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride is a chemical compound that has garnered interest in organic chemistry and medicinal research due to its sulfonyl and amine groups, which contribute to its reactivity and potential interactions with biological systems. The compound has a molecular weight of 201.71 g/mol.

Scientific Research Applications

  • Biological Research The potential antimicrobial and anticancer properties of methyl[2-(propane-2-sulfonyl)ethyl]amine make it valuable in drug development.
  • Reagent in Synthetic Organic Chemistry this compound can be used as a reagent in synthetic organic chemistry.

Comparison with Other Sulfonyl-Containing Compounds

Compound NameKey FeaturesUnique Aspects
This compoundContains both sulfonyl and amine groupsPotential anticancer activity
SulfonamidesAntibacterial propertiesPrimarily used in treating bacterial infections
SulfonylureasOral hypoglycemic agentsSpecifically targets glucose metabolism

The unique combination of the sulfonyl and amine groups in this compound gives it distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Potential Applications

This compound has diverse applications across various fields:

  • Drug development
  • Organic chemistry
  • Medicinal research

Mechanism of Action

The mechanism of action of Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modifying their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine Hydrochloride

  • CAS : 2648945-94-0
  • Molecular Weight : 149.6 g/mol
  • Key Differences :
    • Replaces the propane-2-sulfonyl group with a 3-methyl-3H-diazirinyl moiety.
    • Diazirine rings are photoreactive, making this compound suitable for photoaffinity labeling in biochemical studies.
    • Lower molecular weight (149.6 vs. ~200–220 g/mol estimated for the target compound) suggests reduced steric bulk.
  • Applications : Specialized in probing protein-ligand interactions via UV-induced crosslinking .

(2,2-Difluoroethyl)(propan-2-yl)amine Hydrochloride

  • CAS : 1394768-25-2
  • Molecular Weight : 159.61 g/mol
  • Key Differences: Features a difluoroethyl group instead of the sulfonylethyl chain. Lower polarity compared to the sulfonyl-containing target compound.
  • Applications : Likely used in CNS-targeting drug candidates due to fluorine’s pharmacokinetic benefits .

2-(4-Bromo-1H-pyrazol-1-yl)ethylamine Hydrochloride

  • CAS : 1909337-61-6
  • Molecular Weight : 240.53 g/mol
  • Key Differences :
    • Substitutes the sulfonyl group with a brominated pyrazole ring.
    • Bromine enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the chemically inert sulfonyl group.
    • Higher molecular weight (240.53 vs. target) indicates increased complexity.
  • Applications : Intermediate in synthesizing bromine-containing pharmaceuticals or agrochemicals .

2-(2-tert-Butylphenoxy)ethylamine Hydrochloride

  • CAS : 1628167-50-9
  • Molecular Weight : 243.78 g/mol
  • Key Differences: Replaces the sulfonylethyl chain with a bulky tert-butylphenoxy group. Higher lipophilicity compared to the polar sulfonyl derivative.
  • Applications : Candidate for lipid-soluble drug formulations or enzyme inhibitors targeting hydrophobic pockets .

Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride

  • CAS : 1391077-87-4
  • Molecular Weight : 307.8 g/mol (estimated)
  • Key Differences: Methanesulfonyl group is attached to a phenyl ring rather than an ethyl chain. Ester group (ethyl propanoate) enhances hydrolytic instability compared to the stable amine hydrochloride.
  • Applications: Potential prodrug design or chiral building block in asymmetric synthesis .

Biological Activity

Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₅H₁₃ClN₁O₃S
  • Molecular Weight : 201.71 g/mol

The presence of both sulfonyl and amine groups in its structure contributes to its reactivity and interaction with biological systems, making it a subject of pharmacological research.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Electrophilic Nature : The sulfonyl group acts as an electrophile, allowing it to react with nucleophilic sites on proteins and enzymes, modifying their activity.
  • Hydrogen Bonding : The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function.
  • Biochemical Pathways : These interactions can affect multiple biochemical pathways, leading to diverse biological effects, including antimicrobial properties and potential anticancer activity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria.
  • Potential Anticancer Activity : Preliminary studies suggest that it may have anticancer effects, although further investigation is required to establish its efficacy and mechanism in cancer therapy .

Comparison of Biological Activities

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerPotential activity observed in preliminary studies
Enzyme ModulationAlters enzyme activity through electrophilic interactions

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (MIC values <50 µM) compared to standard antibiotics .
  • Anticancer Activity Investigation :
    • In vitro assays on cancer cell lines indicated that this compound could induce apoptosis in certain cancer types, suggesting its potential as a therapeutic agent.

Research Findings

Recent research has focused on the synthesis and characterization of this compound, exploring its pharmacokinetic properties and biological applications:

  • Synthesis Methods : The compound is synthesized through amide formation involving propane-2-sulfonyl chloride, demonstrating good yields when optimized for reaction conditions.
  • In Vitro Characterization : Studies using TR-FRET and FP competitive assays confirmed its potency as an inverse agonist for specific molecular targets, indicating its role in modulating receptor activity .

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride?

  • Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the sulfonyl and amine groups, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) to confirm molecular weight (e.g., observed m/z matching theoretical values) . Cross-validation with infrared (IR) spectroscopy can identify functional groups like sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and ammonium chloride (N–H stretching) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer: Store the compound in a desiccator at -20°C to prevent hydrolysis of the sulfonyl group and degradation of the hydrochloride salt. Use anhydrous solvents (e.g., dry DCM or THF) during synthesis or handling. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 2 weeks) can assess degradation pathways, with HPLC monitoring for by-products like sulfonic acid derivatives .

Q. What are the common impurities associated with this compound, and how are they identified?

  • Methodological Answer: Common impurities include residual alkylating agents (e.g., propane-2-sulfonyl chloride) and deaminated by-products. Impurity profiling employs gradient HPLC with UV detection (λ = 210–254 nm) and spiking experiments using reference standards (e.g., EP/Pharmaceutical impurity guidelines) . High-resolution MS (HRMS) or LC-MS/MS can differentiate isobaric impurities like N-methyl derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer: Contradictions may arise from dynamic proton exchange or diastereomeric impurities. Use variable-temperature NMR to slow exchange processes, or employ chiral HPLC to separate enantiomers. Computational modeling (e.g., DFT for NMR chemical shift prediction) and 2D NMR (COSY, HSQC) can clarify ambiguous assignments . For example, sulfonyl group geometry can be confirmed via NOESY interactions .

Q. What experimental strategies optimize synthetic yield while minimizing by-product formation?

  • Methodological Answer: Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). For instance, a two-step synthesis: (1) sulfonation of propane-2-thiol with chlorosulfonic acid, (2) nucleophilic substitution with methylamine. Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps. By-products like sulfones are minimized by controlling excess reagents and using scavengers (e.g., molecular sieves for HCl absorption) .

Q. How can the reactivity of the sulfonyl group be studied under varying conditions (e.g., acidic, basic, or aqueous environments)?

  • Methodological Answer: Conduct pH-dependent stability studies using buffered solutions (pH 1–13) with HPLC quantification of degradation products. For nucleophilic substitution reactions (e.g., with amines or thiols), track kinetics via UV-Vis spectroscopy or LC-MS. Computational studies (MD simulations) can predict hydrolysis pathways. Compare reactivity with analogs (e.g., ethyl sulfonyl derivatives) to assess steric/electronic effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride
Reactant of Route 2
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Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride

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